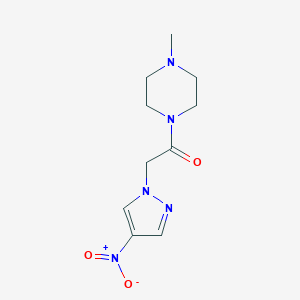![molecular formula C14H8N2O3S B259483 Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone, also known as PTOM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTOM is a heterocyclic compound that contains a pyridine ring, an oxazole ring, and a thiophene ring. The unique structure of PTOM makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. The compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to have several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or infected cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone in lab experiments is its high purity and yield. The compound can be synthesized using a relatively simple and cost-effective method. However, one of the limitations of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. One potential direction is the development of new drugs based on the structure of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The compound has shown promising results in various therapeutic areas, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another future direction is the investigation of the mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. Understanding how the compound works at the molecular level could provide insights into the development of new drugs and therapies. Finally, future research could focus on the optimization of the synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone to improve its purity and yield.
Méthodes De Synthèse
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone can be synthesized using a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with thiophene-2-carboxylic acid to form pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific studies, including anti-inflammatory, anti-cancer, and anti-viral activities. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus.
Propriétés
Nom du produit |
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
|---|---|
Formule moléculaire |
C14H8N2O3S |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C14H8N2O3S/c17-13(10-4-1-2-6-15-10)9-8-19-16-12(9)14(18)11-5-3-7-20-11/h1-8H |
Clé InChI |
GSPDBABIHOGBJX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



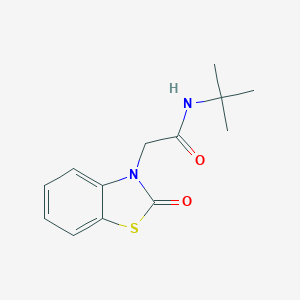
![6-Amino-4-(4-tert-butylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259402.png)
![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)

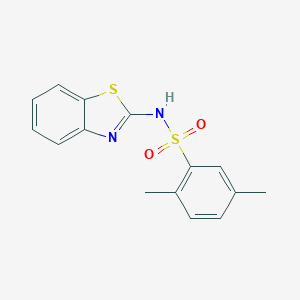
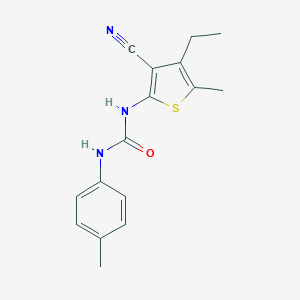
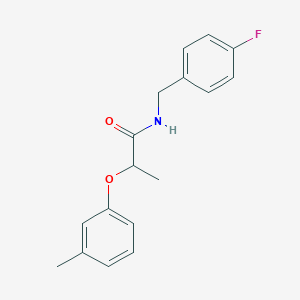
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
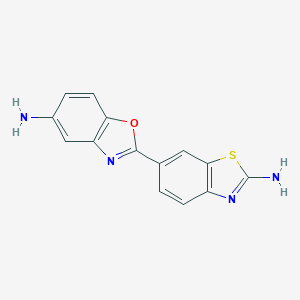
methanone](/img/structure/B259423.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)
